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Compound of Interest |

(R)-(-)-1-(4-Fluorophenoxy)-2-
Compound Name:

propanol
CAS No.: 307532-03-2
Cat. No.: B1612500

Get Quote

Executive Summary & Scientific Rationale

In the landscape of modern drug development, the strategic manipulation of stereocenters is
paramount. (R)-(-)-1-(4-Fluorophenoxy)-2-propanol serves as a highly versatile chiral
building block, predominantly utilized in the synthesis of enantiomerically pure
aryloxypropanolamines—a core pharmacophore found in numerous 3 -adrenergic receptor
antagonists and neuroactive agents.

The presence of the para-fluoro substituent on the phenoxy ring is a deliberate structural
design choice. In medicinal chemistry, fluorine substitution at the para position is a proven
tactic to block Cytochrome P450 (CYP450)-mediated aromatic hydroxylation, thereby
significantly enhancing the metabolic stability and pharmacokinetic half-life of the resulting
Active Pharmaceutical Ingredient (API) [1]. As a Senior Application Scientist, | have structured
this guide to provide actionable, self-validating protocols for leveraging this chiral synthon in
both stereoretentive and stereoinvertive pathways.

Physicochemical Profile & Quality Metrics
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Before initiating any synthetic workflow, it is critical to verify the physical properties of the
starting material to ensure stereochemical integrity [2].

Property Specification

Chemical Name (R)-(-)-1-(4-Fluorophenoxy)-2-propanol
CAS Registry Number 307532-03-2

Molecular Formula CoH11FO2

Molecular Weight 170.18 g/mol

Appearance White to off-white crystalline solid
Melting Point 47 -51°C

Purity (GC) >97.0%

Enantiomeric Excess (ee€) >99.0%

Mechanistic Pathways: Stereocontrol & Causality

The synthetic utility of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol lies in the predictable
manipulation of its C2 secondary hydroxyl group.

o Stereoinversion (to S-configuration): To generate the (S)-enantiomer—often the eutomer for
B -blocker activity—the hydroxyl group must be converted into a good leaving group (e.g., a
mesylate) followed by an Sn2 displacement. The Sn2 mechanism guarantees a complete
Walden inversion. Alternatively, a one-pot Mitsunobu reaction can be employed.

» Stereoretention (maintaining R-configuration): If the target API requires the (R)-configuration,
the hydroxyl group acts as a nucleophile. Williamson etherification or direct carbamate
formation preserves the C-O bond, strictly retaining the original stereocenter.

Workflow Visualization
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Figure 1: Divergent asymmetric synthetic pathways from (R)-(-)-1-(4-Fluorophenoxy)-2-
propanol.

Validated Experimental Protocols
Protocol A: Stereoretentive Activation (Mesylation)

Objective: Activate the secondary hydroxyl group for nucleophilic displacement while strictly
preserving the (R)-configuration.

Causality & Expert Insight: Methanesulfonyl chloride (MsCl) is selected over p-toluenesulfonyl
chloride (TsCl) due to its superior reaction kinetics at sub-zero temperatures. Maintaining the
reaction strictly at O °C is critical; elevated temperatures can induce intramolecular nucleophilic
attack by the phenoxy oxygen, leading to transient achiral epoxides and subsequent
racemization [3].

Step-by-Step Methodology:

o Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve (R)-(-)-1-(4-
Fluorophenoxy)-2-propanol (1.70 g, 10.0 mmol) in 25 mL of anhydrous Dichloromethane
(DCM).

o Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15
minutes.

o Base Addition: Add Triethylamine (EtsN) (2.09 mL, 15.0 mmol) dropwise via syringe. Note:
EtsN acts as an acid scavenger to neutralize the HCI byproduct, preventing acid-catalyzed
degradation.

 Activation: Slowly add Methanesulfonyl chloride (MsCI) (0.93 mL, 12.0 mmol) dropwise over
15 minutes to control the exothermic reaction.

o Self-Validation (TLC): Stir the mixture at O °C for 2 hours. Monitor reaction progress via Thin
Layer Chromatography (TLC) using Hexane/Ethyl Acetate (4:1). The starting material ( Rf
=0.3) should be completely consumed, replaced by a single mesylate spot ( Rf=0.5).

o Workup: Quench the reaction with 20 mL of saturated agueous NaHCOs. Extract the
agueous layer with DCM ( 2x15 mL). Wash the combined organic layers with brine, dry over
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anhydrous NazSOa4, and concentrate under reduced pressure at 30 °C to yield the crude (R)-
mesylate. Do not purify via column chromatography, as mesylates can degrade on silica gel;
use immediately in Protocol B.

Protocol B: Stereoinvertive Amination

Objective: Synthesize an (S)-aryloxypropanolamine derivative via Sn2 displacement.

Causality & Expert Insight: Because the leaving group is situated on a sterically hindered
secondary carbon, a highly polar aprotic solvent (Acetonitrile) is required to stabilize the Sn2
transition state. A massive excess (5.0 eq) of the primary amine is utilized to outcompete the
newly formed secondary amine product, effectively suppressing unwanted tertiary amine (over-
alkylation) byproducts.

Step-by-Step Methodology:

e Preparation: Dissolve the crude (R)-mesylate (approx. 8.0 mmol) from Protocol A in 20 mL of
anhydrous Acetonitrile in a heavy-walled pressure tube.

e Amination: Add Isopropylamine (3.4 mL, 40.0 mmol) in one portion.

o Heating: Seal the pressure tube securely and heat the mixture in an oil bath at 60 °C for 12
hours.

o Self-Validation (Chiral HPLC): Before workup, take a 50 y L aliquot, dilute in mobile phase,
and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/lsopropanol 90:10, 1.0
mL/min). Confirm that the enantiomeric excess (ee) is > 98.5%, validating complete
stereochemical inversion.

 Purification: Cool the vessel to room temperature, carefully vent, and concentrate the mixture
under reduced pressure. Purify the residue via flash column chromatography (DCM/MeOH
95:5 containing 1% NH4OH) to isolate the pure (S)-amine.

Quantitative Data & Optimization Metrics

The following table summarizes the optimized parameters and expected outcomes for the
primary synthetic transformations derived from this chiral building block.
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e US EPA CompTox Chemicals Dashboard - (2R)-1-(4-Fluorophenoxy)propan-2-ol - Hazard
and Toxicity Data. Retrieved from: [Link]

e To cite this document: BenchChem. [Application Note: (R)-(-)-1-(4-Fluorophenoxy)-2-
propanol in Asymmetric Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1612500/docs#application-note-r-1-4-fluorophenoxy-
2-propanol-in-asymmetric-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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